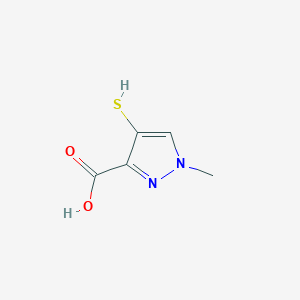
1-Methyl-4-sulfanylpyrazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-sulfanylpyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a five-membered ring structure with two nitrogen atoms and a sulfur atom, making it an interesting subject for chemical research and industrial applications .
作用机制
Target of Action
The primary targets of 1-Methyl-4-sulfanylpyrazole-3-carboxylic acid are currently unknown. This compound belongs to the class of pyrazoles, which are known to have diverse biological activities . .
Mode of Action
Pyrazoles, in general, are known to interact with various biological targets through nucleophilic and electrophilic substitution reactions . .
Biochemical Pathways
Pyrazoles can affect a variety of biochemical pathways due to their diverse biological activities . .
Result of Action
Pyrazoles can have a wide range of effects at the molecular and cellular level due to their diverse biological activities . .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-sulfanylpyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-methyl-3-oxobutan-2-one with thiosemicarbazide under acidic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .
化学反应分析
Types of Reactions: 1-Methyl-4-sulfanylpyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrazoles depending on the substituent introduced.
科学研究应用
1-Methyl-4-sulfanylpyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
相似化合物的比较
- 1-Methyl-3-sulfanylpyrazole-5-carboxylic acid
- 4-Methyl-1-sulfanylpyrazole-3-carboxylic acid
- 1-Methyl-4-sulfanylpyrazole-5-carboxylic acid
Uniqueness: 1-Methyl-4-sulfanylpyrazole-3-carboxylic acid stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methyl group at the 1-position and the sulfanyl group at the 4-position provides unique steric and electronic properties, making it a valuable compound for targeted research and applications .
Conclusion
This compound is a compound of significant interest in various fields of science and industry. Its unique structure and versatile reactivity make it a valuable tool for researchers and industrial chemists alike.
属性
IUPAC Name |
1-methyl-4-sulfanylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-7-2-3(10)4(6-7)5(8)9/h2,10H,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPJEKYHUPCVMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)O)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
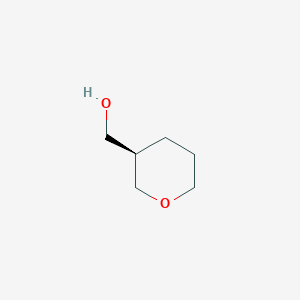

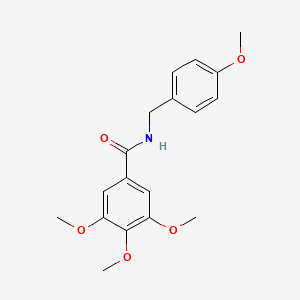
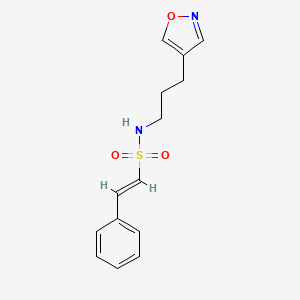
![N-(4-chloro-2-methylphenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B2923691.png)
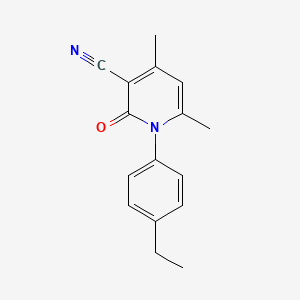
![N-[[2-(Dimethylsulfamoyl)-6-fluorophenyl]methyl]but-2-ynamide](/img/structure/B2923694.png)
![(E)-8-benzyl-3-(but-2-en-1-yl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2923696.png)

![2-(ethylsulfanyl)-3-[(2-fluorophenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2923698.png)
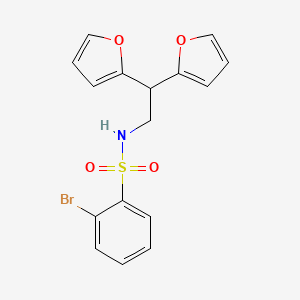
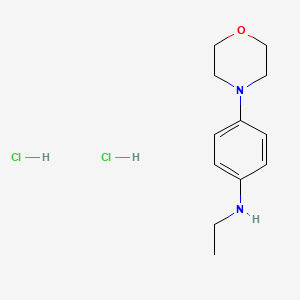
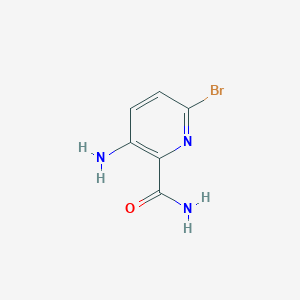
![2,6-dichloro-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2923706.png)
